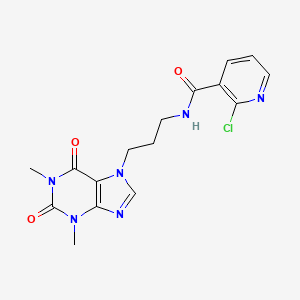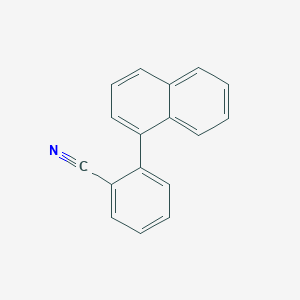
2-(Naphthalen-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It consists of a naphthalene ring fused to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)benzonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides and triflates . Another method includes the reaction of 4-formylbenzonitrile with naphthalen-2-ol in the presence of pyrrolidine, followed by purification through recrystallization from dichloromethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Applications De Recherche Scientifique
2-(Naphthalen-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-1-yl)benzonitrile involves its interaction with molecular targets through various pathways:
Binding to Enzymes: The compound can inhibit enzyme activity by binding to the active site or allosteric sites.
Signal Transduction: It may interfere with cellular signaling pathways by modulating receptor activity or downstream signaling molecules.
Gene Expression: The compound can affect gene expression by interacting with transcription factors or epigenetic regulators.
Comparaison Avec Des Composés Similaires
2-(Naphthalen-1-yl)benzonitrile can be compared with other similar compounds to highlight its uniqueness:
- Methyl 2-((2-hydroxynaphthalen-1-yl)diazenyl)benzoate (MDN)
- 1-((3,4-dimethylphenyl)diazenyl)naphthalen-2-ol (DDN)
- 3-((2-hydroxynaphthalen-1-yl)diazenyl)benzonitrile (HDN)
These compounds share structural similarities but differ in their functional groups and specific applications. For example, MDN, DDN, and HDN are studied for their corrosion inhibitory properties, while this compound is more focused on its applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
66252-14-0 |
|---|---|
Formule moléculaire |
C17H11N |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
2-naphthalen-1-ylbenzonitrile |
InChI |
InChI=1S/C17H11N/c18-12-14-7-2-4-10-16(14)17-11-5-8-13-6-1-3-9-15(13)17/h1-11H |
Clé InChI |
CWVONUMJRUZWAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


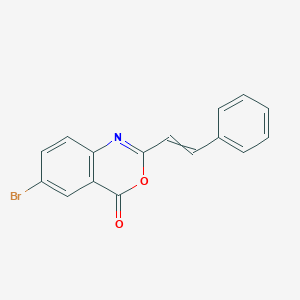
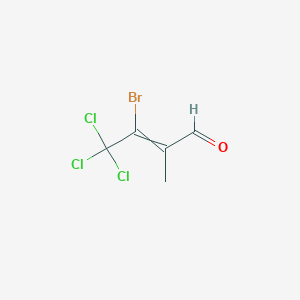
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
![2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14478261.png)
![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)
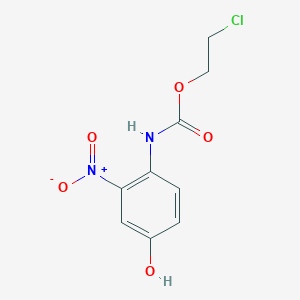
![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)
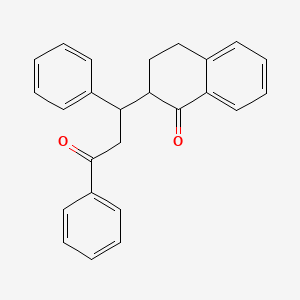


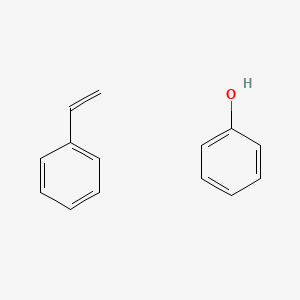
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)
